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Compound of Interest

Compound Name:
1-Phenyl-1H-1,2,4-triazole-3-

carboxylic acid

Cat. No.: B1590552 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-1,2,4-triazole-
3-carboxylic acid

Introduction
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound featuring a

phenyl group attached to a 1,2,4-triazole ring which is substituted with a carboxylic acid group.

The 1,2,4-triazole moiety is a prominent scaffold in medicinal chemistry, found in a wide array

of pharmaceutical agents due to its metabolic stability and ability to engage in various

biological interactions.[1] The presence of both a lipophilic phenyl ring and a polar carboxylic

acid group imparts amphiphilic character to the molecule, making a thorough understanding of

its physicochemical properties essential for its application in drug discovery, materials science,

and chemical synthesis.

This guide serves as a technical resource for researchers and drug development professionals,

providing a consolidated overview of the key physicochemical properties of 1-Phenyl-1H-1,2,4-
triazole-3-carboxylic acid. Where specific experimental data is not publicly available, this

document provides robust, field-proven protocols for their determination, emphasizing the

rationale behind experimental design and ensuring data integrity.
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The utility of a chemical entity in any application, particularly in pharmacology, is dictated by its

physical and chemical characteristics. These properties govern its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Chemical Structure and Identifiers
Precise identification is paramount, especially given the existence of structural isomers such as

1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid.[2] The specific arrangement of nitrogen atoms in

the triazole ring significantly influences the molecule's electronic distribution and hydrogen

bonding capabilities.

Property Value Source

Chemical Formula C₉H₇N₃O₂ [3]

Molecular Weight 189.17 g/mol

CAS Number 24036-63-3 [3]

IUPAC Name
1-phenyl-1H-1,2,4-triazole-3-

carboxylic acid
[3]

SMILES String OC(=O)c1ncn(n1)-c2ccccc2

InChI Key
ACFQGTMTFLDFLP-

UHFFFAOYSA-N

Appearance Solid (Form)

Key Physical and Chemical Parameters
The interplay between the aromatic phenyl group, the heterocyclic triazole core, and the acidic

carboxyl group defines the molecule's behavior in various environments.
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Parameter Value / Expected Behavior Significance & Rationale

Melting Point

Data not specified in reviewed

literature. Expected to be a

solid with a relatively high

melting point due to crystalline

packing potential.

A sharp melting point range is

a critical indicator of purity.[4]

Impurities typically depress

and broaden the melting point

range.[5] Its determination is a

fundamental first step in

characterization.

Solubility

Data not specified. Expected

to have low solubility in non-

polar solvents and pH-

dependent solubility in

aqueous media, with increased

solubility at higher pH due to

deprotonation of the carboxylic

acid.

Solubility is a master variable

in drug development,

impacting bioavailability and

formulation options. The

"shake-flask" method is the

gold standard for determining

equilibrium solubility.[6]

pKa

Data not specified. As a

carboxylic acid, the pKa is

expected to be in the range of

3-5.

The acid dissociation constant

(pKa) dictates the ionization

state of the molecule at a

given pH.[7] This is crucial for

predicting its behavior in

biological systems (e.g.,

gastrointestinal tract, blood)

and for developing analytical

methods like HPLC.[8]

LogP

Data not specified. The

presence of both a phenyl ring

and a polar acid group

suggests a moderate partition

coefficient.

The octanol-water partition

coefficient (LogP) is a measure

of lipophilicity, which is a key

determinant of a drug's ability

to cross cell membranes.[7]
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The following sections provide detailed, self-validating methodologies for determining the core

properties of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid. The rationale behind each step is

explained to ensure technical accuracy and reproducibility.

Protocol 1: Melting Point Determination (Capillary
Method)
This is the most common and accessible method for determining the melting point of a

crystalline solid.[9] The principle involves heating a small, powdered sample in a capillary tube

at a controlled rate and observing the temperature range from the onset of melting to complete

liquefaction.

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for

uniform packing and heat transfer.

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A

small amount of sample (2-3 mm height) is sufficient.

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus.[9][10]

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid

heating run to get a preliminary estimate.[4]

Accurate Determination: For an accurate measurement, begin heating at a rate of 1-2°C per

minute when the temperature is about 15-20°C below the estimated melting point.

Observation & Recording: Record the temperature at which the first drop of liquid appears

(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting

point is reported as the range T1-T2. A pure compound will have a sharp range of 0.5-1.0°C.

[5]

Dry & Powder Sample Load Capillary Tube
(2-3 mm) Place in Apparatus Heat Slowly

(1-2°C/min)
Observe & Record

Start (T1) & End (T2)
Report Range

T1 - T2
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Workflow for Melting Point Determination.

Protocol 2: Aqueous Solubility Determination (Shake-
Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent at a

given temperature, which is a critical parameter for pre-formulation studies.[6] The method

involves saturating a solvent with the compound and then measuring the concentration of the

dissolved solute.[11]

Methodology:

System Preparation: Add an excess amount of 1-Phenyl-1H-1,2,4-triazole-3-carboxylic
acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a

sealed vial. The excess solid is crucial to ensure equilibrium is reached.

Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g.,

25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.

[6]

Phase Separation: After equilibration, allow the suspension to stand to let undissolved solids

settle. Alternatively, centrifuge the sample to pellet the excess solid.

Sample Withdrawal & Filtration: Carefully withdraw an aliquot of the supernatant.

Immediately filter it through a non-adsorptive syringe filter (e.g., 0.22 µm PVDF) to remove

any remaining solid particles.

Quantification: Accurately dilute the filtered solution with a suitable mobile phase and

quantify the concentration of the dissolved compound using a validated analytical method,

typically reverse-phase HPLC with UV detection.

Calculation: The solubility is calculated based on the measured concentration and the

dilution factor.

Add Excess Solid
to Solvent

Equilibrate
(24-48h at const. T)

Centrifuge/
Settle

Filter Supernatant
(0.22 µm) Dilute Sample Quantify by HPLC Calculate Solubility

(e.g., mg/mL)
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Shake-Flask Method for Solubility.

Protocol 3: pKa Determination by Potentiometric
Titration
Potentiometric titration is a highly precise and standard method for pKa measurement.[12] It

involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic

analyte) is added incrementally. The pKa is determined from the resulting titration curve.

Methodology:

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a

suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if

aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M

NaOH).

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place

the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH

electrode.

Titration: Add the titrant (NaOH) in small, precise increments using a burette. After each

addition, allow the pH reading to stabilize before recording the pH and the volume of titrant

added.

Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This

will generate a sigmoidal titration curve.

pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of

the acid has been neutralized).[7] This point corresponds to the flattest region of the buffer

zone on the titration curve. Mathematically, it can be found from the inflection point of the first

derivative of the curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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